1-(Pyridin-3-ylmethyl)piperidin-4-amine

Beschreibung

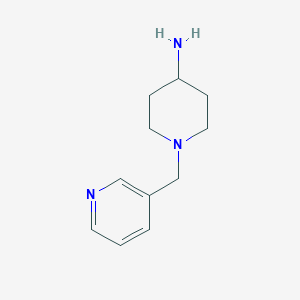

Structure

2D Structure

Eigenschaften

IUPAC Name |

1-(pyridin-3-ylmethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-11-3-6-14(7-4-11)9-10-2-1-5-13-8-10/h1-2,5,8,11H,3-4,6-7,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXJQLZTWITCEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424418 | |

| Record name | 1-(pyridin-3-ylmethyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160357-88-0 | |

| Record name | 1-(pyridin-3-ylmethyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Borane-Based Reductive Amination

The use of borane complexes, such as BH₃·THF, facilitates efficient reductive amination. In a protocol adapted from Thieme (2016), 4-piperidone (1.0 equiv) and pyridin-3-ylmethanamine (1.2 equiv) are dissolved in dichloromethane (DCM) with acetic acid (AcOH, 1.5 equiv) as a proton source. BH₃·THF (2.0 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours. Workup involves quenching with methanol, extraction, and purification via column chromatography. This method yields the target compound in 78–85% purity.

Sodium Borohydride with Trimethylsilyl Chloride (TMSCl)

An alternative approach employs NaBH₄ in combination with TMSCl and dimethylformamide (DMF). Here, 4-piperidone and pyridin-3-ylmethanamine are mixed in DMF, followed by sequential addition of TMSCl (1.5 equiv) and NaBH₄ (2.0 equiv). The reaction proceeds at 25°C for 10–25 minutes, achieving 82–88% yield. This method is notable for its rapid kinetics and compatibility with electron-deficient amines.

Table 1: Reductive Amination Conditions and Yields

| Reducing System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| BH₃·THF/AcOH | DCM | 25 | 12–24 | 78–85 |

| NaBH₄/TMSCl/DMF | DMF | 25 | 0.5 | 82–88 |

Alkylation Strategies

Alkylation of piperidin-4-amine with pyridin-3-ylmethyl halides offers a direct route to the target compound. This method requires pre-synthesis of the alkylating agent, typically pyridin-3-ylmethyl bromide or chloride.

Synthesis of Pyridin-3-ylmethyl Halides

Pyridin-3-ylmethanol is treated with hydrobromic acid (48% HBr) or thionyl chloride (SOCl₂) to generate the corresponding bromide or chloride. For example, refluxing pyridin-3-ylmethanol with SOCl₂ in anhydrous DCM for 4 hours yields pyridin-3-ylmethyl chloride in 90% conversion.

Nucleophilic Substitution

Piperidin-4-amine (1.0 equiv) is reacted with pyridin-3-ylmethyl chloride (1.1 equiv) in the presence of potassium carbonate (K₂CO₃, 2.0 equiv) in acetonitrile at 60°C for 8 hours. The crude product is purified via recrystallization from ethyl acetate/methanol, affording the target amine in 75–80% yield.

Table 2: Alkylation Reaction Parameters

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pyridin-3-ylmethyl Cl | K₂CO₃ | Acetonitrile | 60 | 75–80 |

Protection-Deprotection Methodologies

To mitigate side reactions during alkylation, a protection-deprotection strategy is employed, often using tert-butoxycarbonyl (Boc) groups.

Boc Protection of Piperidin-4-amine

Piperidin-4-amine is treated with di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in a mixture of aqueous acetone and sodium bicarbonate (NaHCO₃) at room temperature for 24 hours. The Boc-protected amine is isolated in 93% yield.

Alkylation and Deprotection

The Boc-protected amine undergoes alkylation with pyridin-3-ylmethyl bromide under conditions similar to Section 2.2. Subsequent deprotection is achieved using trifluoroacetic acid (TFA) in DCM, yielding this compound in 85–90% overall yield.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Reductive amination offers high atom economy but requires stringent control of stoichiometry and moisture.

-

Alkylation is straightforward but depends on the availability of pyridin-3-ylmethyl halides.

-

Protection-deprotection ensures regioselectivity but adds synthetic steps.

Yield Optimization

| Method | Average Yield (%) | Key Advantage |

|---|---|---|

| Reductive Amination | 83 | Single-step synthesis |

| Alkylation | 78 | Direct coupling |

| Protection-Deprotection | 88 | Minimized side reactions |

Mechanistic Insights and Challenges

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Pyridin-3-ylmethyl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Reduced forms of the compound with a fully saturated piperidine ring.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-(Pyridin-3-ylmethyl)piperidin-4-amine is characterized by the following structural formula:

This compound features a piperidine ring with a pyridine substituent, which contributes to its biological activity.

Drug Development

One of the primary applications of this compound is in drug development, particularly as a potential therapeutic agent for various conditions. The compound has been investigated for its role in modulating certain biological pathways, making it a candidate for treating diseases such as cystic fibrosis and other genetic disorders.

Case Study: Cystic Fibrosis Treatment

Research indicates that compounds similar to this compound can act as co-potentiators for cystic fibrosis transmembrane conductance regulator (CFTR) mutations. In studies, these compounds have shown efficacy in enhancing the activity of existing CFTR potentiators, thereby improving chloride ion transport in cells affected by cystic fibrosis mutations .

Neuropharmacology

The compound's structural properties suggest potential applications in neuropharmacology. Its ability to interact with neurotransmitter systems could position it as a candidate for developing treatments for neurological disorders.

Research Insights

Preliminary studies have indicated that derivatives of piperidine compounds can exhibit neuroprotective effects and influence dopaminergic systems, which are crucial in conditions like Parkinson's disease and schizophrenia .

Synthetic Routes

The synthesis of this compound involves several steps, typically starting from commercially available piperidine derivatives. The synthetic pathway often includes:

- N-Alkylation : The reaction of piperidine with pyridine derivatives.

- Purification : Techniques such as chromatography are employed to isolate the desired product.

Wirkmechanismus

The mechanism of action of 1-(Pyridin-3-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in neurological studies, it may interact with neurotransmitter receptors, influencing signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at the Piperidine N1-Position

Key Observations :

- Electron-Withdrawing Groups : Chlorine (e.g., 4-chlorobenzyl in ) increases lipophilicity and may enhance membrane permeability, critical for imaging probes targeting PDGFRβ .

- Biological Selectivity : Fluorinated derivatives (e.g., difluorophenyl in ) improve selectivity for viral targets, whereas benzyl groups (e.g., ) are common in cholinesterase inhibitors for Alzheimer’s disease.

SAR Insights :

Physicochemical Comparison

| Property | This compound | 1-(4-Chlorobenzyl)piperidin-4-amine | 1-Benzylpiperidin-4-amine |

|---|---|---|---|

| LogP (Predicted) | ~1.5 | ~2.8 | ~2.0 |

| Hydrogen Bond Acceptors | 3 | 2 | 2 |

| Rotatable Bonds | 3 | 3 | 3 |

Biologische Aktivität

1-(Pyridin-3-ylmethyl)piperidin-4-amine, a piperidine derivative, has garnered attention in pharmaceutical research for its potential biological activities. This compound's structure, featuring a piperidine ring substituted with a pyridine moiety, suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.

The compound can undergo various chemical reactions, including oxidation and reduction, which influence its biological activity. It is known to interact with specific receptors and enzymes, modulating their activities and leading to various biological effects. The mechanism of action is primarily based on its binding affinity to these molecular targets, which can include kinases and G-protein-coupled receptors.

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against breast cancer cell lines such as MDA-MB-231 and MCF-7 demonstrated significant cytotoxic effects at low concentrations. For instance, compounds structurally related to this piperidine derivative showed IC50 values as low as 6.25 μM in MDA-MB-231 cells, indicating strong anticancer activity . The compound's ability to interact with critical proteins involved in tumor growth and survival pathways further supports its potential as an anticancer agent.

2. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition properties. Studies indicate that piperidine derivatives can inhibit various enzymes, including kinases and proteases. The inhibition of these enzymes is crucial for therapeutic interventions in diseases like cancer and inflammation. The predicted activity spectra suggest that this compound might exhibit significant effects on membrane permeability and neurotransmitter uptake .

3. Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of piperidine derivatives. The ability to modulate ion channels and neurotransmitter systems positions this compound as a potential candidate for treating neurodegenerative diseases. Its interaction with voltage-gated ion channels could offer therapeutic avenues for conditions such as epilepsy and depression .

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer efficacy of related compounds, it was found that specific structural modifications led to enhanced activity against triple-negative breast cancer cells (MDA-MB-231). The study utilized MTT assays to evaluate cell viability, revealing that compounds with similar piperidine structures exhibited varying degrees of cytotoxicity based on their chemical modifications .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1f | MDA-MB-231 | 6.25 |

| 1d | MDA-MB-231 | 25 |

| 1b | MCF-7 | >200 |

Case Study 2: Enzyme Interaction

A computational study assessed the interaction of piperidine derivatives with various enzyme targets using molecular docking techniques. The results indicated that certain derivatives could bind effectively to key enzymes involved in cancer progression, suggesting their potential use in developing enzyme inhibitors for therapeutic purposes .

Q & A

Q. What are the common synthetic routes for 1-(Pyridin-3-ylmethyl)piperidin-4-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A widely used method involves the alkylation of piperidin-4-amine with 3-(chloromethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF at 50°C). Yield optimization can be achieved by adjusting solvent polarity, temperature, and catalyst presence. For example, substituting DMF with THF may reduce side reactions, while increasing reaction time to 24 hours improves conversion rates . Table 1 in provides comparative yields (65–78%) for analogous alkylation reactions, which can guide parameter selection. Purification via column chromatography or recrystallization in ethanol is recommended to isolate the product.

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the amine and pyridine substituents. Key signals include the piperidine N-H proton (~1.5 ppm, broad singlet) and pyridinyl aromatic protons (7.0–8.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₁H₁₇N₃, MW 191.27 g/mol), while HPLC with UV detection (λ = 254 nm) assesses purity (>95%) . For chiral purity (if applicable), chiral stationary-phase chromatography or optical rotation measurements are advised.

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

- Methodological Answer : The compound is sparingly soluble in water but highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. Stability studies should be conducted at 4°C (short-term) and -20°C (long-term) under inert atmospheres to prevent oxidation. Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) can assess hydrolytic stability, with LC-MS monitoring for byproducts like pyridine-3-carbaldehyde .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives for target selectivity?

- Methodological Answer : Design analogues by modifying the pyridine ring (e.g., introducing electron-withdrawing groups at C-2/C-4) or piperidine N-substituents (e.g., acyl or sulfonyl groups). Evaluate binding affinity via surface plasmon resonance (SPR) or radioligand assays against target receptors (e.g., GPCRs). For example, replacing the pyridin-3-ylmethyl group with pyrimidin-4-yl (as in ) alters steric hindrance and hydrogen-bonding capacity, impacting selectivity. Computational docking (AutoDock Vina) paired with mutagenesis studies can identify critical binding residues .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, buffer pH). Validate findings using orthogonal assays:

- In vitro : Compare IC₅₀ values across multiple cell lines (e.g., HEK293 vs. CHO-K1) and confirm target engagement via Western blotting or CRISPR knockouts.

- In vivo : Conduct pharmacokinetic studies (plasma half-life, bioavailability) in rodent models to correlate exposure with efficacy.

Cross-reference with structurally similar compounds (e.g., 1-(Pyridin-2-ylmethyl)piperidin-4-amine in ) to isolate positional isomer effects.

Q. How can metabolic stability and toxicity profiles be assessed preclinically?

- Methodological Answer : Use liver microsomes (human/rat) to measure metabolic turnover via LC-MS/MS, identifying major metabolites (e.g., N-dealkylation products). CYP450 inhibition assays (e.g., CYP3A4) assess drug-drug interaction risks. For toxicity, perform Ames tests (mutagenicity), hERG channel inhibition assays (cardiotoxicity), and mitochondrial toxicity screening (Seahorse assay). In , piperidine derivatives with trifluoromethyl groups showed enhanced metabolic stability, suggesting similar modifications here may improve profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.